5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione

Catalog No.
S1488935
CAS No.
106039-71-8
M.F
C8H7FN2S
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thion...

CAS Number

106039-71-8

Product Name

5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione

IUPAC Name

5-fluoro-6-methyl-1,3-dihydrobenzimidazole-2-thione

Molecular Formula

C8H7FN2S

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C8H7FN2S/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,1H3,(H2,10,11,12)

InChI Key

ZISYPNQQIIJWLS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1F)NC(=S)N2

Synonyms

2H-Benzimidazole-2-thione,5-fluoro-1,3-dihydro-6-methyl-(9CI)

Canonical SMILES

CC1=CC2=C(C=C1F)NC(=S)N2

5-Fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione is a sulfur-containing heterocyclic compound characterized by its unique structure, which includes a benzimidazole core with a fluorine atom and a methyl group. Its molecular formula is C₈H₇FN₂S, and it has a molecular weight of approximately 168.19 g/mol. This compound exhibits notable chemical and physical properties, including solubility in organic solvents and stability under various conditions .

Typical for thiones and heterocycles:

  • Nucleophilic Substitution: The sulfur atom can undergo nucleophilic attack, facilitating the substitution of the fluorine atom.
  • Oxidation: The thione can be oxidized to form sulfoxides or sulfones under appropriate conditions.
  • Condensation Reactions: It may react with aldehydes or ketones to form thiazolidinones or other derivatives.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Research indicates that 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Activity: Preliminary investigations indicate that it may possess anticancer properties, particularly against specific cancer cell lines.
  • Enzyme Inhibition: It has been observed to inhibit certain enzymes, which could be relevant for drug development targeting metabolic pathways.

These biological activities make it a candidate for further research in medicinal chemistry .

The synthesis of 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione typically involves several steps:

  • Formation of Benzimidazole Core: The initial step often includes the reaction of o-phenylenediamine with a suitable carbonyl compound.
  • Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination methods.
  • Thionation: The final step involves converting the corresponding imidazole derivative into its thione form using phosphorus pentasulfide or other sulfur sources.

These methods highlight the compound's synthetic versatility and potential for modification .

5-Fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione has several applications across various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in treating infections and cancers.
  • Agriculture: Potential use as an agrochemical for pest control due to its antimicrobial properties.
  • Material Science: Investigated for use in developing novel materials owing to its unique chemical structure.

These applications underline its importance in both research and industrial settings .

Interaction studies involving 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione focus on its binding affinity with biological targets:

  • Protein Binding: Research has explored how this compound interacts with specific proteins, which is crucial for understanding its mechanism of action.
  • Metabolic Pathways: Studies indicate that it may influence metabolic pathways by inhibiting key enzymes, which could lead to therapeutic effects.

These interactions are vital for assessing the compound's efficacy and safety profile in potential therapeutic applications .

Several compounds share structural similarities with 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione. Here are some notable examples:

Compound NameMolecular FormulaKey Features
6-Fluoro-1H-benzimidazole-2-thiolC₇H₅FN₂SContains a thiol group instead of thione
5-Amino-6-methyl-1H-benzo[d]imidazol-2(3H)-oneC₈H₈N₄OAmino group instead of thione
5-Chloro-6-methyl-1H-benzo[d]imidazoleC₈H₇ClN₂Chlorine substituent instead of fluorine

Uniqueness

The uniqueness of 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione lies in its specific combination of fluorine and methyl groups on the benzimidazole core, which influences its biological activity and chemical reactivity. This structure differentiates it from other similar compounds that may lack these specific substituents or have different functional groups.

XLogP3

1.6

Dates

Modify: 2023-07-17

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